Bis-PEG11-acid
Overview
Description
Bis-PEG11-acid is a polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, making it a valuable tool in various biochemical and pharmaceutical applications .
Mechanism of Action
Target of Action
Bis-PEG11-acid is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of PROTACs, which are molecules that target proteins for degradation . The primary targets of this compound are the proteins that are intended for degradation .
Mode of Action
This compound interacts with its targets by forming a bridge between the target protein and an E3 ligase . This is achieved through the formation of a stable amide bond with primary amine groups in the presence of activators . This interaction leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. By forming a complex with the target protein and an E3 ligase, this compound facilitates the tagging of the target protein with ubiquitin molecules. This ‘ubiquitination’ signals the proteasome to degrade the tagged protein.
Pharmacokinetics
As a peg-based compound, this compound is likely to have good solubility in aqueous media This property can enhance its bioavailability and distribution in the body
Result of Action
The primary result of the action of this compound is the degradation of its target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded protein. For example, if the target protein is involved in disease progression, its degradation could potentially halt or slow down the disease.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of the amide bond between this compound and the primary amine groups Additionally, the presence of other proteins or molecules could potentially interfere with the interaction between this compound and its targets
Biochemical Analysis
Biochemical Properties
Bis-PEG11-acid plays a crucial role in biochemical reactions as a linker for PROTACs (proteolysis-targeting chimeras). It joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The hydrophilic PEG spacer in this compound increases solubility in aqueous media, facilitating its interaction with various biomolecules. The terminal carboxylic acids of this compound can react with primary amine groups to form stable amide bonds, making it a versatile tool in biochemical research .
Cellular Effects
This compound influences various cellular processes by enabling the selective degradation of target proteins through the ubiquitin-proteasome system. This process can affect cell signaling pathways, gene expression, and cellular metabolism. By facilitating the degradation of specific proteins, this compound can modulate cellular functions and potentially alter cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects by forming stable amide bonds with primary amine groups in the presence of activators such as EDC or DCC. This interaction enables the compound to act as a linker in PROTACs, facilitating the selective degradation of target proteins. The hydrophilic PEG spacer in this compound increases its solubility, enhancing its ability to interact with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and effectiveness over time. The compound’s hydrophilic nature and stable amide bond formation contribute to its long-term stability in aqueous media. Studies have shown that this compound maintains its functionality over extended periods, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates the selective degradation of target proteins without causing adverse effects. At high doses, this compound may exhibit toxic effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. By acting as a linker in PROTACs, the compound facilitates the ubiquitin-proteasome system’s function, leading to the selective degradation of target proteins. This process can influence metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility, facilitating its distribution in aqueous environments. The compound’s terminal carboxylic acids enable it to form stable amide bonds with primary amine groups, aiding its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound’s subcellular localization is influenced by its hydrophilic nature and ability to form stable amide bonds. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect this compound’s activity and function within cells, making it a valuable tool for studying subcellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-PEG11-acid is synthesized through a series of chemical reactions involving the polymerization of ethylene glycol units. The process typically involves the following steps:
Polymerization: Ethylene glycol is polymerized to form polyethylene glycol (PEG) of the desired molecular weight.
Functionalization: The terminal hydroxyl groups of the PEG are converted to carboxylic acid groups using reagents such as succinic anhydride or maleic anhydride.
Purification: The resulting this compound is purified through techniques such as precipitation, dialysis, or chromatography to achieve high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large quantities of ethylene glycol are polymerized in reactors under controlled conditions.
Functionalization and Purification: The functionalization and purification steps are scaled up using industrial equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Bis-PEG11-acid undergoes several types of chemical reactions, including:
Amide Bond Formation: The terminal carboxylic acid groups can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds
Esterification: The carboxylic acid groups can also react with alcohols to form esters in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid.
Common Reagents and Conditions
EDC or DCC: Used for amide bond formation.
Sulfuric Acid or p-Toluenesulfonic Acid: Used for esterification reactions.
Major Products Formed
Amides: Formed from the reaction with primary amines.
Scientific Research Applications
Bis-PEG11-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Used in the formulation of various biochemical reagents and diagnostic tools.
Comparison with Similar Compounds
Bis-PEG11-acid can be compared with other PEG derivatives such as:
Bis-PEG1-acid: A shorter PEG linker with similar functional groups.
Bis-PEG4-acid: A medium-length PEG linker with similar functional groups.
Bis-MAL-dPEG11: A PEG linker with maleimide functional groups instead of carboxylic acids, used for thiol-maleimide reactions.
Uniqueness
This compound is unique due to its specific length and the presence of two terminal carboxylic acid groups, which provide versatility in forming stable amide bonds and enhancing solubility in aqueous media .
Properties
CAS No. |
51178-68-8 |
---|---|
Molecular Formula |
C26H50O15 |
Molecular Weight |
602.67 |
IUPAC Name |
4,7,10,13,16,19,22,25,28,31,34-undecaoxaheptatriacontanedioic acid |
InChI |
InChI=1S/C26H50O15/c27-25(28)1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-26(29)30/h1-24H2,(H,27,28)(H,29,30) |
InChI Key |
MMKYGEBIUHVZNI-UHFFFAOYSA-N |
SMILES |
OC(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bis-PEG11-acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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